molecular formula C12H12FNO2 B2786232 N-(4-Fluoro-3-propanoylphenyl)prop-2-enamide CAS No. 2361640-81-3

N-(4-Fluoro-3-propanoylphenyl)prop-2-enamide

Cat. No.: B2786232
CAS No.: 2361640-81-3
M. Wt: 221.231
InChI Key: MUJDHJVFFMILQY-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-propanoylphenyl)prop-2-enamide is an organic compound with the molecular formula C12H12FNO2 It is characterized by the presence of a fluorine atom, a propanoyl group, and a prop-2-enamide moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-3-propanoylphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroacetophenone and propionic anhydride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the propanoyl group.

    Formation of Intermediate: The intermediate product, 4-fluoro-3-propanoylphenyl, is then reacted with acryloyl chloride in the presence of a catalyst such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-3-propanoylphenyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the propanoyl group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-Fluoro-3-propanoylphenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-3-propanoylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)prop-2-enamide: Lacks the propanoyl group, resulting in different chemical properties and reactivity.

    N-(4-Fluoro-3-methylphenyl)prop-2-enamide: Contains a methyl group instead of a propanoyl group, affecting its biological activity and applications.

Uniqueness

N-(4-Fluoro-3-propanoylphenyl)prop-2-enamide is unique due to the presence of both a fluorine atom and a propanoyl group on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-fluoro-3-propanoylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c1-3-11(15)9-7-8(5-6-10(9)13)14-12(16)4-2/h4-7H,2-3H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJDHJVFFMILQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)NC(=O)C=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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